In-Depth Technical Guide: Properties, Synthesis, and Applications of 5-Amino-2-bromoisonicotinonitrile (CAS 944401-72-3)
In-Depth Technical Guide: Properties, Synthesis, and Applications of 5-Amino-2-bromoisonicotinonitrile (CAS 944401-72-3)
Executive Summary
As a highly functionalized pyridine building block, 5-Amino-2-bromoisonicotinonitrile (CAS 944401-72-3) represents a critical intermediate in modern pharmaceutical synthesis. Its orthogonal reactivity profile—featuring a primary amine, a nitrile group, and an activated aryl bromide—makes it an exceptionally versatile scaffold for the construction of complex heterocyclic systems. This technical guide provides an authoritative analysis of its physicochemical properties, synthetic methodologies, and field-proven downstream applications, specifically its role in the development of ALK-5 (TGF-β type I receptor) kinase inhibitors.
Physicochemical Properties & Structural Analysis
Understanding the structural causality of 5-Amino-2-bromoisonicotinonitrile is essential for predicting its behavior in complex synthetic workflows. The pyridine core is substituted with three distinct functional groups: an electron-donating amino group (-NH₂) at C2, an electron-withdrawing cyano group (-CN) at C4, and a bromo group (-Br) at C5.
This specific electronic configuration creates a "push-pull" system across the aromatic ring. The synergistic effect of the C4-cyano group and the C2-amino group significantly activates the C5-Br bond, making it highly susceptible to oxidative addition by transition metals (e.g., Palladium) in cross-coupling reactions. Meanwhile, the cyano and amino groups remain intact, available for subsequent orthogonal derivatization (e.g., nitrile hydrolysis or amine acylation) [1].
Table 1: Key Physicochemical Properties
| Property | Value |
| Chemical Name | 2-Amino-5-bromopyridine-4-carbonitrile |
| CAS Registry Number | 944401-72-3 |
| Molecular Formula | C₆H₄BrN₃ |
| Molecular Weight | 198.02 g/mol |
| Monoisotopic Mass | 196.95886 Da |
| SMILES | C1=C(C(=CN=C1N)Br)C#N |
| InChIKey | WEMPYBBWDHFMFG-UHFFFAOYSA-N |
| Physical State | Solid |
| Storage Conditions | 2-8°C, inert atmosphere, protect from light |
Data sourced from and .
Synthesis Methodology: Regioselective Bromination
The synthesis of 5-Amino-2-bromoisonicotinonitrile typically proceeds via the regioselective electrophilic aromatic bromination of 2-aminoisonicotinonitrile (CAS 42182-27-4).
Causality of the Reaction Design: The strong electron-donating resonance effect of the C2-amino group directs the incoming electrophile (Br⁺) to the ortho (C3) and para (C5) positions. The C5 position is electronically favored and significantly less sterically hindered than the C3 position. Operating at sub-zero temperatures (-18°C) is a critical self-validating control mechanism; it suppresses the exothermic nature of the bromination, preventing over-bromination and mitigating unwanted side reactions at the primary amine [2].
Step-by-Step Experimental Protocol
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Preparation: Dissolve 2-aminoisonicotinonitrile (10.0 g, 83.9 mmol, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (20 mL) under an inert nitrogen atmosphere.
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Cooling: Submerge the reaction vessel in a dry ice/acetone or ice/salt bath to cool the mixture precisely to -18°C.
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Bromination: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes to the cooled solution, maintaining internal temperature control.
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Reaction: Stir the mixture continuously at -18°C for 1 hour. Monitor reaction completion via TLC or LC-MS.
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Workup: Quench the reaction by pouring the mixture into ice-cold water or aqueous sodium thiosulfate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 5-Amino-2-bromoisonicotinonitrile as a solid (Yield: ~78%).
Workflow for the regioselective electrophilic bromination of 2-aminoisonicotinonitrile.
Downstream Application: Suzuki-Miyaura Cross-Coupling for ALK-5 Inhibitors
A prominent, field-proven application of CAS 944401-72-3 is its use as a core scaffold in the synthesis of kinase inhibitors, specifically ALK-5 (TGF-β type I receptor) inhibitors, as detailed in Novartis patent literature (WO2007113226) [3]. The C5-bromo position is utilized for a Suzuki-Miyaura cross-coupling reaction to introduce complex aryl groups, such as a 2,4-dichlorophenyl moiety.
Causality of the Catalytic Cycle: The Pd(0) catalyst initiates the cycle via oxidative addition into the activated C5-Br bond. The aqueous sodium carbonate base plays a dual role: it activates the boronic acid to form a reactive boronate complex and facilitates the transmetalation of the 2,4-dichlorophenyl group from boron to palladium. Finally, reductive elimination yields the cross-coupled product, 2-amino-5-(2,4-dichlorophenyl)pyridine-4-carbonitrile (CAS 952206-43-8), and regenerates the active Pd(0) catalyst. The 1,4-dioxane/water solvent system ensures the solubility of both the organic substrates and the inorganic base, while the 90°C temperature provides the necessary activation energy.
Step-by-Step Experimental Protocol
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Reagents: In a Schlenk flask, combine 5-Amino-2-bromoisonicotinonitrile (1.0 eq) and 2,4-Dichlorophenylboronic acid (CAS 68716-47-2) (1.2 eq).
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Catalyst & Base: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq) and a 2M aqueous solution of Na₂CO₃ (2.0 eq).
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Solvent: Add a degassed mixture of 1,4-dioxane and water (4:1 v/v). Degassing via freeze-pump-thaw or argon sparging is critical to prevent catalyst oxidation.
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Reaction: Seal the flask and heat the biphasic mixture to 90°C under an argon atmosphere for 12-24 hours with vigorous stirring.
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Isolation: Cool the mixture to room temperature, filter through a pad of Celite to remove palladium black, and extract the filtrate with ethyl acetate. Wash with brine, dry over Na₂SO₄, concentrate, and purify via chromatography to isolate CAS 952206-43-8.
Suzuki-Miyaura cross-coupling pathway for the synthesis of ALK-5 kinase inhibitor intermediates.
Handling, Safety, and Storage
To maintain the integrity of 5-Amino-2-bromoisonicotinonitrile and ensure laboratory safety, strict adherence to handling protocols is required.
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Hazard Statements: Classified under GHS as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H332 (Harmful if inhaled) [2].
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Precautionary Measures: Manipulations must be performed in a well-ventilated fume hood. Standard PPE, including nitrile gloves, a lab coat, and safety goggles, is mandatory to prevent dermal and ocular exposure.
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Storage: Store the compound in a tightly sealed container, protected from light, at 2-8°C under an inert atmosphere (nitrogen or argon). These conditions are critical to prevent the oxidative degradation of the free primary amino group and the photolytic cleavage of the carbon-bromine bond [4].
References
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PubChem. "Compound Summary for CID 53440577, 2-Amino-5-bromopyridine-4-carbonitrile". National Center for Biotechnology Information. URL: [Link]
- Baeschlin, D. K., et al. "Pyridine derivatives as ALK-5 inhibitors". Novartis AG. Patent WO2007113226A1.
